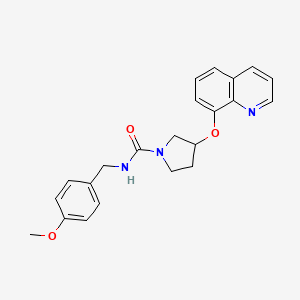
N-(4-methoxybenzyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide, also known as MBQ-167, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MBQ-167 is a pyrrolidine-based compound that has been synthesized through a multi-step process.
Scientific Research Applications
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides, including N-(4-methoxybenzyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide, were identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This discovery is significant for exploring ATM inhibition in vivo, particularly in combination with DNA damage-inducing agents like irinotecan for disease models (Degorce et al., 2016).
Diuretic Properties and Polymorphism
The compound demonstrates strong diuretic properties, suggesting potential as a new hypertension remedy. Its polymorphic modifications, namely the triclinic and monoclinic polymorphs, offer insights into different levels of molecular organization and interaction energies, which are critical for its functional properties (Shishkina et al., 2018).
Synthesis Techniques
Innovative synthesis techniques for quinolines and pyrimidines, involving this compound, highlight environmentally benign and sustainable methods. These synthesis processes are important for producing diverse quinolines and pyrimidines efficiently (Mastalir et al., 2016).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-quinolin-8-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-9-7-16(8-10-18)14-24-22(26)25-13-11-19(15-25)28-20-6-2-4-17-5-3-12-23-21(17)20/h2-10,12,19H,11,13-15H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCBRNPTXKZVJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

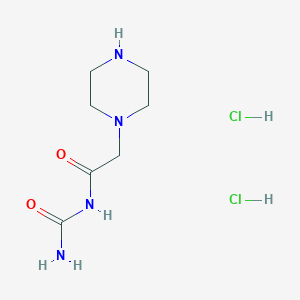
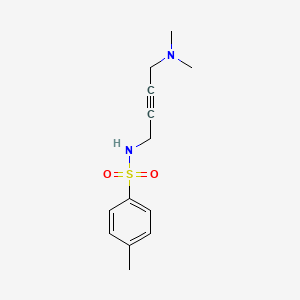
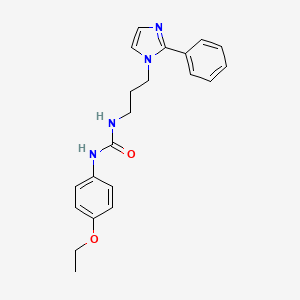
![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)
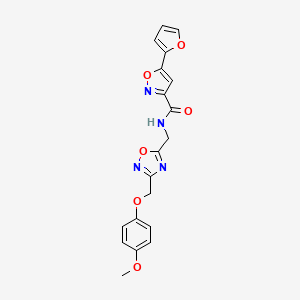
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)
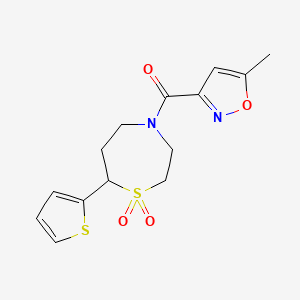
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)
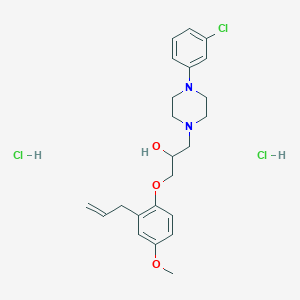
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)
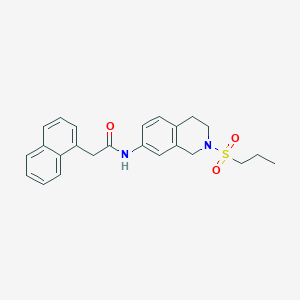
![(3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2372517.png)
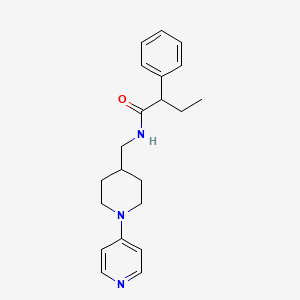
![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)